molecular formula C26H32N4O4 B11284829 Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11284829
M. Wt: 464.6 g/mol
InChI Key: LUAZEQAAFXBIFL-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a tetrahydropyrimidine ring, and various aromatic substituents

Preparation Methods

The synthesis of Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 2-methoxyphenylamine with ethyl chloroformate to form the corresponding carbamate, which is then cyclized with ethylenediamine to yield the piperazine ring.

    Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the tetrahydropyrimidine core.

    Coupling of the two moieties: The final step involves coupling the piperazine derivative with the tetrahydropyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: It can be used in studies of receptor-ligand interactions, particularly with adrenergic and serotonergic receptors.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This can lead to various physiological effects, such as changes in neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl 6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H32N4O4/c1-4-34-25(31)23-20(27-26(32)28-24(23)19-11-9-18(2)10-12-19)17-29-13-15-30(16-14-29)21-7-5-6-8-22(21)33-3/h5-12,24H,4,13-17H2,1-3H3,(H2,27,28,32)

InChI Key

LUAZEQAAFXBIFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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